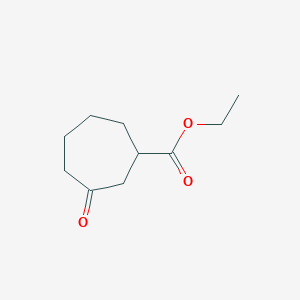

![molecular formula C15H13NOS B1611090 6-甲氧基-2-(对甲苯基)苯并[d]噻唑 CAS No. 101078-51-7](/img/structure/B1611090.png)

6-甲氧基-2-(对甲苯基)苯并[d]噻唑

描述

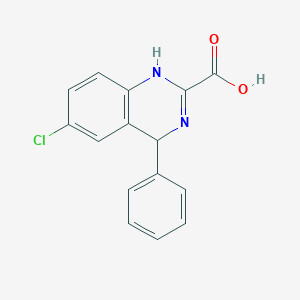

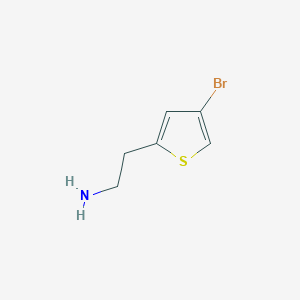

6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.

科学研究应用

Material Science: Advanced Functional Materials

6-Methoxy-2-(p-tolyl)benzo[d]thiazole: has potential applications in the development of advanced functional materials. Its molecular structure suggests that it could be used in the synthesis of organic semiconductors, which are crucial for creating flexible electronic devices . The compound’s aromatic system and heterocyclic core may contribute to charge transport properties desirable in materials like OLEDs (Organic Light-Emitting Diodes) and organic photovoltaic cells.

Life Sciences: Enzyme Inhibition Studies

In life sciences, this compound could play a role in enzyme inhibition studies. Benzothiazole derivatives have been shown to bind to active sites of enzymes like urease, which is significant in medical research for conditions such as gastric ulcers caused by Helicobacter pylori . The methoxy and tolyl groups could potentially enhance the binding affinity to target enzymes, making it a valuable tool for biochemical research.

Chemical Synthesis: Catalyst Development

The structure of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole indicates its utility in chemical synthesis, particularly in the development of catalysts for organic reactions. Its stable benzothiazole core could be functionalized further to create catalysts that facilitate various chemical transformations, including coupling reactions that are foundational in pharmaceutical synthesis .

Chromatography: Analytical Standards

This compound could be used as an analytical standard in chromatography. Its distinct chemical signature allows it to serve as a reference point for identifying and quantifying similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis .

Analytical Research: Spectroscopy

In analytical research, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can be used in spectroscopic studies due to its unique absorbance and emission properties. It could be a candidate for developing new spectroscopic probes that help in the detection and study of biological molecules .

Medicinal Chemistry: Drug Design

Lastly, in medicinal chemistry, the compound’s structure is conducive to drug design. Its benzothiazole moiety is a common feature in many pharmacologically active molecules, suggesting that it could be a precursor in the synthesis of new therapeutic agents, especially in the realm of neurodegenerative diseases and cancer .

作用机制

Target of Action

Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .

Biochemical Pathways

Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.

Pharmacokinetics

The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.

Result of Action

Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.

属性

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBHVPYFUNVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544714 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101078-51-7 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)